molecular formula C15H15NO4 B2372974 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 923806-94-4

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No. B2372974
CAS RN: 923806-94-4
M. Wt: 273.288
InChI Key: JEPFDDTWSVDERC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, a dimethylpyrrole group, and a carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a 2,3-dihydro-1,4-benzodioxin-6-yl group, a dimethylpyrrole group, and a carboxylic acid group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would depend on the polarity of the molecule, and its melting point would depend on the strength of the intermolecular forces.

Scientific Research Applications

Antibacterial and Enzyme Inhibition Applications

  • Antibacterial Agents and Enzyme Inhibitors : Compounds synthesized from 2,3-dihydro-1,4-benzodioxin-6-yl derivatives have been studied for their potential as antibacterial agents and moderate enzyme inhibitors. These derivatives have demonstrated notable effectiveness against bacterial strains and inhibitory activity against lipoxygenase enzyme (Abbasi et al., 2017).
  • Anticonvulsant Activity : Amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid have been synthesized and evaluated for their anticonvulsant activity, showing promise in this application (Arustamyan et al., 2019).

Antibacterial, Antifungal, and Lipoxygenase Inhibition Studies

  • Sulfonamides with Antibacterial Potential : Research on N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides highlights their promising antibacterial potential and possible use as therapeutic agents for inflammatory ailments. These molecules displayed significant inhibition against various bacterial strains and lipoxygenase enzyme (Abbasi et al., 2017).
  • Antimicrobial and Antifungal Agents : Certain derivatives of 2,3-dihydro-1,4-benzodioxin-6-yl have been identified as promising antibacterial and antifungal agents, with specific compounds like 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide showing notable antimicrobial potential with low hemolytic activity (Abbasi et al., 2020).

Synthesis and Pharmaceutical Applications

  • Efficient Synthesis Routes for Antibacterial Compounds : Pyridyl analogues of 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde have been synthesized, serving as key intermediates for antibacterial medicinal chemistry programs. These routes are efficient for producing multigram quantities of each aldehyde (Barfoot et al., 2010).

Biofilm Inhibition and Cytotoxicity

  • Biofilm Inhibition and Low Cytotoxicity : Synthesized N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have shown suitable inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis, while also displaying mild cytotoxicity. This suggests potential use in treating bacterial biofilms (Abbasi et al., 2020).

Future Directions

The future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve studying its mechanism of action and potential biological activity .

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-9-7-12(15(17)18)10(2)16(9)11-3-4-13-14(8-11)20-6-5-19-13/h3-4,7-8H,5-6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPFDDTWSVDERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCCO3)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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